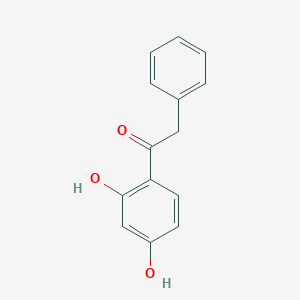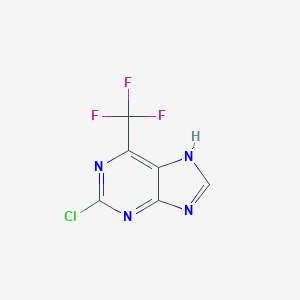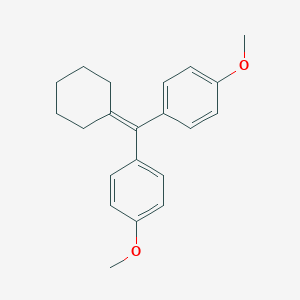
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene
概述
描述
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as CM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM is a member of the family of compounds known as benzylidene derivatives, which have been shown to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the advantages of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. One of the limitations of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene in animal models and humans.
Conclusion:
In conclusion, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene represents a promising candidate for the development of novel therapeutics.
科学研究应用
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
10218-57-2 |
|---|---|
产品名称 |
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene |
分子式 |
C21H24O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3 |
InChI 键 |
DSKROVAOMFMFPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
其他 CAS 编号 |
10218-57-2 |
同义词 |
1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

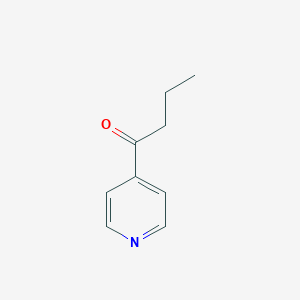
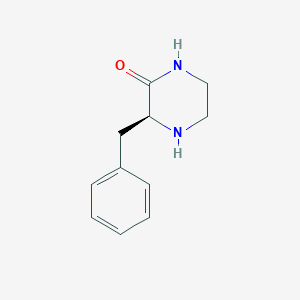
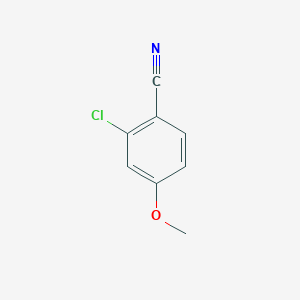
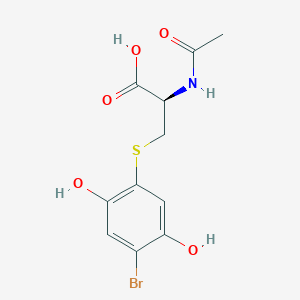
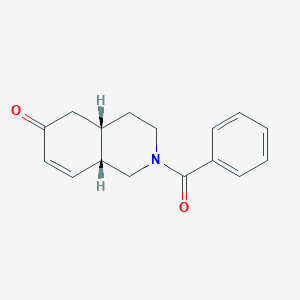

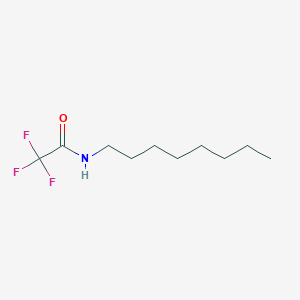
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
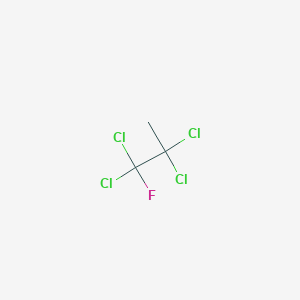
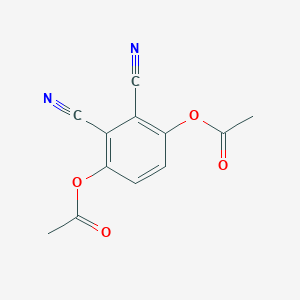
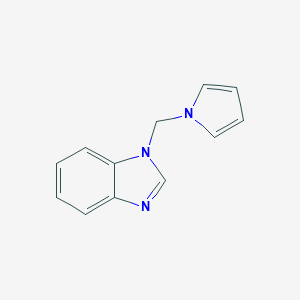
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
